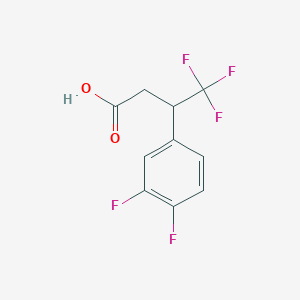

3-(3,4-Difluorophenyl)-4,4,4-trifluorobutanoic acid

Description

3-(3,4-Difluorophenyl)-4,4,4-trifluorobutanoic acid is a fluorinated carboxylic acid featuring a trifluoromethyl group on the β-carbon and a 3,4-difluorophenyl substituent on the α-carbon. The trifluoromethyl group enhances electronegativity and metabolic stability, while the difluorophenyl moiety may contribute to lipophilicity and receptor binding in bioactive molecules .

Properties

Molecular Formula |

C10H7F5O2 |

|---|---|

Molecular Weight |

254.15 g/mol |

IUPAC Name |

3-(3,4-difluorophenyl)-4,4,4-trifluorobutanoic acid |

InChI |

InChI=1S/C10H7F5O2/c11-7-2-1-5(3-8(7)12)6(4-9(16)17)10(13,14)15/h1-3,6H,4H2,(H,16,17) |

InChI Key |

YGMRVZBPJPLOKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)C(F)(F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- Unfortunately, detailed information on the compound’s mechanism of action is not readily available. Further research is needed to elucidate its specific molecular targets and pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues of Trifluorobutanoic Acid Derivatives

4,4,4-Trifluorobutyric Acid (CAS 406-93-9)

- Structure: Lacks the 3,4-difluorophenyl group, retaining only the trifluorobutanoic acid backbone.

- Properties : Simpler structure with higher acidity (pKa ~2.5–3.0) due to the electron-withdrawing trifluoromethyl group.

- Applications : Used as an intermediate for fluorinated polymers and pharmaceuticals .

3-(Cyclopropylamino)-4,4,4-Trifluorobutanoic Acid

- Structure: Features a cyclopropylamino group instead of the difluorophenyl substituent.

- Properties: The amino group introduces basicity (pKa ~8–10), contrasting with the acidic nature of the target compound.

- Comparison: The amino group enhances solubility in aqueous media but may reduce blood-brain barrier penetration compared to the lipophilic difluorophenyl group .

Difluorophenyl-Containing Compounds

SNAP-Acid (MCHR1 Antagonist Precursor)

- Structure : Contains a 3,4-difluorophenyl group attached to a pyrimidine carboxylate core.

- Properties : High receptor affinity (IC50 < 10 nM for MCHR1) due to fluorine-induced hydrophobic interactions.

- Applications : Investigated for obesity treatment via melanin-concentrating hormone receptor antagonism .

- Comparison: The pyrimidine ring in SNAP-acid provides rigidity, whereas the flexible butanoic acid chain in the target compound may allow broader conformational adaptability .

1-(3,5-Difluorophenyl)-4,4,4-Trifluoro-butane-1,3-dione

- Structure : Difluorophenyl-substituted diketone with a trifluoromethyl group.

- Properties : The diketone moiety enables chelation with metal ions, useful in catalysis or coordination chemistry.

- Applications: Potential precursor for fluorinated heterocycles or ligands .

- Comparison : The absence of a carboxylic acid group limits its use in pH-dependent biological systems compared to the target compound .

Ester and Amide Derivatives

Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate (CAS 372-30-5)

- Structure : Ester derivative with a hydroxyl group on the β-carbon.

- Properties : Reduced acidity (pKa ~4.5) compared to the free acid, enhancing volatility for GC analysis.

- Applications : Intermediate in agrochemical synthesis (e.g., trifluoromethylated pesticides) .

- Comparison : Esterification improves thermal stability but requires hydrolysis for bioactive acid release .

3-(1,3-Dioxoisoindolin-2-yl)-4,4,4-Trifluorobutanoic Acid Methyl Ester

Data Tables

Table 1: Key Structural and Functional Comparisons

Table 2: Physicochemical Properties (Inferred)

| Compound Name | LogP | pKa | Solubility (mg/mL) |

|---|---|---|---|

| 3-(3,4-Difluorophenyl)-4,4,4-TFB Acid | ~2.8 | ~2.3 | 5–10 (DMSO) |

| 4,4,4-Trifluorobutyric Acid | ~1.2 | ~2.7 | >100 (Water) |

| SNAP-Acid | ~3.5 | ~3.0 | <1 (Water) |

| Ethyl 3-Hydroxy-4,4,4-TFB | ~1.8 | ~4.5 | 20–30 (Ethanol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.